molecular formula C11H22N2O3 B6241493 rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate, trans CAS No. 1904089-96-8

rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate, trans

Cat. No.: B6241493
CAS No.: 1904089-96-8
M. Wt: 230.3
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Description

rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate, trans: is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl carbamate group and a hydroxymethyl group attached to the piperidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps, such as recrystallization or chromatography, are often employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to remove the carbamate group, yielding a primary amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The carbamate group can undergo hydrolysis, releasing the active piperidine derivative, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate
  • tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxolan-3-yl]carbamate
  • tert-butyl N-[(3R,4S)-3-(hydroxymethyl)oxan-4-yl]carbamate

Comparison: rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate is unique due to its specific stereochemistry and the presence of both a hydroxymethyl and a carbamate group. This combination of functional groups allows for a diverse range of chemical reactions and interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable tool in various research applications.

Properties

CAS No.

1904089-96-8

Molecular Formula

C11H22N2O3

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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